molecular formula C13H12F2N2OS B11028831 N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11028831
M. Wt: 282.31 g/mol
InChI Key: KSBFUXWJXKLQRI-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring substituted with difluorobenzyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone. For instance, 2,4-dimethylthioamide can react with an α-haloketone under basic conditions to form the thiazole ring.

  • Introduction of the Difluorobenzyl Group: : The difluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with 2,6-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

  • Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the difluorobenzyl-substituted thiazole with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.

  • Substitution: : The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring or methyl groups.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted thiazole derivatives with various nucleophiles replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets. Its difluorobenzyl group may enhance binding affinity and specificity towards certain proteins or enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group may enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various biochemical interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of a thiazole ring with a difluorobenzyl group and a carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12F2N2OS

Molecular Weight

282.31 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H12F2N2OS/c1-7-12(19-8(2)17-7)13(18)16-6-9-10(14)4-3-5-11(9)15/h3-5H,6H2,1-2H3,(H,16,18)

InChI Key

KSBFUXWJXKLQRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=C(C=CC=C2F)F

Origin of Product

United States

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